5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
Description
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative featuring:
- A chloro substituent at position 5 of the pyrimidine ring.
- A prop-2-en-1-ylsulfanyl group at position 2.
- A carboxamide moiety at position 4, substituted with 1,1-dioxidotetrahydrothiophen-3-yl and 4-methylbenzyl groups.
Properties
Molecular Formula |
C20H22ClN3O3S2 |
|---|---|
Molecular Weight |
452.0 g/mol |
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]-2-prop-2-enylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H22ClN3O3S2/c1-3-9-28-20-22-11-17(21)18(23-20)19(25)24(16-8-10-29(26,27)13-16)12-15-6-4-14(2)5-7-15/h3-7,11,16H,1,8-10,12-13H2,2H3 |
InChI Key |
NQNSMZZZJJPTAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NC(=NC=C3Cl)SCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Key Observations :
Physicochemical and Analytical Data
Insights :
- Melting Points: Pyrazole-pyrimidine derivatives () show moderate mp ranges (123–183°C), correlating with crystallinity from ethanol recrystallization .
- Spectral Data : Aromatic proton shifts (δ 7.2–8.1) are consistent across pyrimidine-based analogs .
- Elemental Analysis : Close alignment of calculated and found values (e.g., 62.82% vs. 62.61% C in 3a) indicates high synthetic fidelity .
Functional Group Impact on Properties
- Sulfone vs.
- Chloro Substituents : Present in the target and compounds, chloro groups may improve membrane permeability and binding to hydrophobic pockets .
- Benzyl vs. Aryl : The 4-methylbenzyl group in the target may offer steric bulk compared to smaller aryl substituents (e.g., 4-fluorophenyl in ), affecting receptor interactions .
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